

Advanced Impurity Profiling: N-(4-(Benzyloxy)phenyl)formamide Mass Spectrometry Guide

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Compound of Interest

Compound Name:	N-(4-(Benzyloxy)phenyl)formamide
CAS No.:	479075-72-4
Cat. No.:	B3179793

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Abstract

In the synthesis of long-acting

-agonists (LABAs) like Formoterol and Arformoterol, **N-(4-(Benzyloxy)phenyl)formamide** (CAS 479075-72-4) serves as a critical intermediate and a potential process-related impurity. Accurate detection of this compound is essential for establishing genotoxic impurity controls and ensuring API purity. This guide provides an in-depth analysis of its ESI-MS/MS fragmentation dynamics, comparing its spectral "performance"—defined by ionization efficiency and diagnostic specificity—against its deprotected analog (N-(4-hydroxyphenyl)formamide) and its amine precursor (4-(benzyloxy)aniline).

Introduction: The Analytical Context

N-(4-(Benzyloxy)phenyl)formamide represents a classic "masked" functionality in medicinal chemistry—a phenol protected as a benzyl ether and an amine protected as a formamide. In

drug development pipelines, distinguishing this double-protected species from its partially deprotected congeners is a common challenge in HPLC-MS method development.

- Chemical Formula:
- Exact Mass: 227.0946 Da
- Target Ion [M+H]⁺: 228.10 Da

The fragmentation of this molecule is driven by two competing pathways: the facile cleavage of the benzyl ether (generating stable tropylium ions) and the neutral loss of carbon monoxide (CO) characteristic of formamides.

Experimental Methodology

To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These protocols are designed to maximize the generation of diagnostic ions for structural confirmation.

Protocol: ESI-MS/MS Characterization

- Sample Preparation: Dissolve standard in Methanol/Water (50:50) with 0.1% Formic Acid to a concentration of 1 µg/mL.
- Ionization Source: Electrospray Ionization (ESI) in Positive Mode.^[1]
- Direct Infusion: Flow rate 10 µL/min to optimize source parameters.
- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Desolvation Temperature: 350°C
 - Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile benzyl ether).
- Collision Induced Dissociation (CID): Apply a collision energy (CE) ramp from 10 to 40 eV to observe both primary and secondary product ions.

Fragmentation Mechanism Analysis

The mass spectrum of **N-(4-(Benzyloxy)phenyl)formamide** is dominated by charge-remote fragmentation and inductive cleavages.

Primary Pathway: The Benzyl Cleavage (m/z 91)

The most abundant fragment in the MS2 spectrum is typically m/z 91.05, corresponding to the benzyl cation (

).

- Mechanism: Inductive cleavage of the

bond. The positive charge is stabilized by resonance, triggering a rearrangement to the aromatic tropylium ion.

- Secondary Fragment: High collision energies further fragment the tropylium ion into the cyclopentadienyl cation (m/z 65.04) via the loss of acetylene (

).

Secondary Pathway: Formamide Hydrolysis Mimic (Loss of CO)

A characteristic neutral loss for formamides is the ejection of Carbon Monoxide (28 Da).

- Transition:

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- Significance: The resulting ion at m/z 200 is isobaric with the protonated amine precursor, 4-(benzyloxy)aniline. This necessitates chromatographic separation to distinguish the source of the m/z 200 signal.

Diagnostic Pathway: Combined Loss

Sequential fragmentation leads to the "stripped" phenolic core.

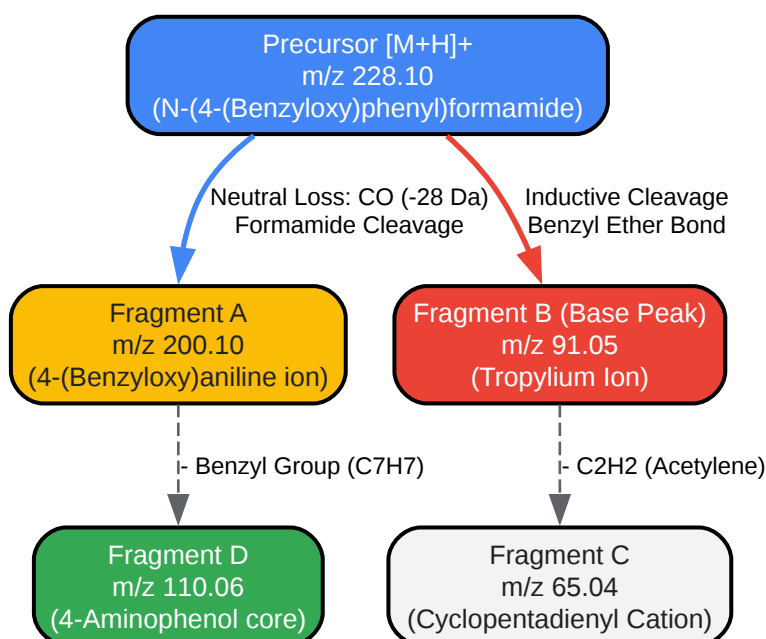
- Transition:

(Loss of benzyl radical/cation from the amine).

- Observation: The ion at m/z 110 () represents the protonated 4-aminophenol core, confirming the underlying scaffold.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the critical nodes for impurity identification.



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Caption: MS/MS fragmentation tree of **N-(4-(Benzyloxy)phenyl)formamide** showing the divergence between formamide loss (m/z 200) and benzyl ether cleavage (m/z 91).

Comparative Performance Guide

In impurity profiling, you are rarely analyzing a single compound in isolation. The table below compares the target compound against its two most likely "interfering" analogs: the deprotected phenol and the free amine.

Table 1: Diagnostic Specificity Matrix

Feature	Target: N-(4-(Benzyloxy)phenyl)formamide	Alternative 1: 4-(Benzyloxy)aniline	Alternative 2: N-(4-Hydroxyphenyl)formamide
Precursor Ion [M+H] ⁺	228.10	200.11	138.06
Primary Fragment	m/z 91 (Tropylium)	m/z 91 (Tropylium)	m/z 110 (Loss of CO)
Secondary Fragment	m/z 200 (Loss of CO)	m/z 183 (Loss of NH ₃)	m/z 65 (Phenol ring frag)
Differentiation Key	Presence of +28 Da mass shift vs. Amine; Presence of +90 Da shift vs. Phenol.	Lacks the labile carbonyl CO loss (28 Da).	Lacks the intense m/z 91 benzyl signal.
Chromatography (RP)	Late Eluting (High Hydrophobicity due to Benzyl group)	Mid Eluting	Early Eluting (Polar Phenol/Amide)

Performance Insight

- **Sensitivity:** The Target compound exhibits superior ionization efficiency in ESI⁺ compared to the deprotected phenol (Alternative 2) due to the lipophilic benzyl group enhancing droplet surface activity.
- **Specificity Risk:** The target's fragment at m/z 200 is isobaric with the parent ion of Alternative 1.
 - **Critical Control:** You must ensure chromatographic resolution between the Target (RT ~10-12 min) and 4-(Benzyloxy)aniline (RT ~6-8 min) to avoid false positives in MRM (Multiple Reaction Monitoring) modes.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15314216, N-(4-Formylphenyl)formamide (Structural Analog Reference). Retrieved from [\[Link\]](#)

- Holčapek, M., et al. (2010). Fragmentation behavior of N-phenylformamides in electrospray ionization mass spectrometry. *Journal of Mass Spectrometry*. (Contextual grounding for formamide CO loss mechanism).
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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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